molecular formula C21H21NO5 B6420851 2-methyl-4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione CAS No. 904010-67-9

2-methyl-4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione

Cat. No.: B6420851
CAS No.: 904010-67-9
M. Wt: 367.4 g/mol
InChI Key: VKZBLBLBCQQXNS-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-benzoxazepine class, characterized by a fused benzene and oxazepine (a seven-membered ring containing oxygen and nitrogen) core. Key structural features include:

  • Methyl group at position 2 of the benzoxazepine ring.
  • 2-Oxoethyl substituent at position 4, linked to a 4-isopropoxyphenyl group.
  • Dione functionality (ketone groups) at positions 3 and 3.

The 4-isopropoxyphenyl group may enhance lipophilicity and metabolic stability, while the dione structure could influence electron distribution and binding affinity to biological targets. Benzoxazepines are studied for diverse therapeutic applications, including anticonvulsant, antipsychotic, and anti-inflammatory activities .

Properties

IUPAC Name

2-methyl-4-[2-oxo-2-(4-propan-2-yloxyphenyl)ethyl]-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-13(2)26-16-10-8-15(9-11-16)18(23)12-22-20(24)14(3)27-19-7-5-4-6-17(19)21(22)25/h4-11,13-14H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZBLBLBCQQXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

Substituent Effects: Position 2: Methyl/ethyl groups influence steric bulk and metabolic stability. Ethyl may prolong half-life but reduce target engagement specificity .

Benzoxazepine vs. Benzothiazepine :

  • Benzothiazepines generally exhibit higher potency due to sulfur’s electronic effects, but benzoxazepines may offer better solubility and synthetic accessibility .

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